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Step-by-Step Protocol for Luxol Fast Blue
Staining of Brain Tissue
Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
This document provides a detailed protocol for Luxol Fast Blue (LFB) staining of brain tissue, a

common histological technique used to visualize myelin in the central nervous system. This

method is crucial for studying neurodegenerative diseases, such as multiple sclerosis, and for

assessing the effects of developmental compounds on myelination. The protocol includes

reagent preparation, tissue processing, staining procedures, and counterstaining with cresyl

violet to visualize neuronal cell bodies.

Introduction

Luxol Fast Blue (LFB) is a copper phthalocyanine dye that specifically binds to the

phospholipids of the myelin sheath, resulting in a distinct blue to green color.[1][2] This allows

for the clear differentiation of myelinated and unmyelinated areas within the brain and spinal

cord.[2] The staining intensity is proportional to the amount of myelin present. For a

comprehensive analysis of neuronal structures, LFB staining is often combined with a

counterstain, such as cresyl violet, which stains the Nissl substance in the cytoplasm of

neurons a violet color.[1][3] This dual staining allows for the simultaneous visualization of both

myelinated fibers and neuronal cell bodies.[1][3]
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Quantitative Data Summary
Parameter Value Notes

Tissue Fixation 10% Formalin
Ensures proper preservation of

tissue morphology.[1]

Tissue Section Thickness
Paraffin: 5-10 µm; Frozen: 20-

30 µm

Optimal thickness for reagent

penetration and visualization.

[1]

LFB Staining Solution

0.1% Luxol Fast Blue in 95%

Ethanol with 0.5% Glacial

Acetic Acid

The primary staining solution

for myelin.[1]

LFB Staining Temperature 56-60°C

Higher temperatures facilitate

faster and more intense

staining.[1][4]

LFB Staining Duration
Overnight (16-24 hours) or 2-4

hours at 60°C

Duration can be adjusted

based on desired staining

intensity.[1][4][5]

Differentiating Solution
0.05% Lithium Carbonate and

70% Ethanol

Used to remove excess LFB

stain and differentiate white

and gray matter.[1][5]

Counterstain Solution
0.1% Cresyl Violet with Acetic

Acid

Stains Nissl bodies in neurons

for cellular localization.[1][6]

Counterstaining Duration 30-40 seconds to 10 minutes

Time is critical and should be

monitored microscopically.[1]

[6]

Experimental Protocols
Reagent Preparation

0.1% Luxol Fast Blue Solution:

Dissolve 0.1 g of Luxol Fast Blue MBSN in 100 ml of 95% ethyl alcohol.[1]
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Add 0.5 ml of glacial acetic acid.[1]

Mix well and filter before use. The solution is stable.[6]

0.05% Lithium Carbonate Solution:

Dissolve 0.05 g of lithium carbonate in 100 ml of distilled water.[1] This solution should be

prepared fresh.[5]

0.1% Cresyl Violet Solution:

Dissolve 0.1 g of cresyl violet acetate in 100 ml of distilled water.[1][6]

Just before use, add 10-15 drops of 10% acetic acid and filter.[1][6][7] This solution is not

very stable, so it is best to prepare it in small amounts.[6]

Staining Procedure for Paraffin-Embedded Sections
Deparaffinization and Hydration:

Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).[1]

Hydrate through descending grades of alcohol: 100% ethanol (2 changes of 5 minutes

each), 95% ethanol (5 minutes), and 70% ethanol (5 minutes).[1][5]

Rinse in distilled water.[5]

Luxol Fast Blue Staining:

Immerse slides in the 0.1% Luxol Fast Blue solution in a 56-60°C oven overnight

(approximately 16 hours).[1][2]

Rinsing:

Rinse off excess stain with 95% ethyl alcohol.[1]

Rinse in distilled water.[1]

Differentiation:
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Immerse the slides in the 0.05% lithium carbonate solution for 30 seconds.[1][2]

Continue differentiation in 70% ethyl alcohol for 30 seconds.[1][2]

Rinse in distilled water.[1]

Check the differentiation microscopically. The gray matter should be clear, and the white

matter should be sharply defined.[1][2] Repeat the differentiation steps if necessary.[1]

Counterstaining with Cresyl Violet:

Immerse the slides in the 0.1% cresyl violet solution for 30-40 seconds.[1] The time may

need to be adjusted depending on the desired staining intensity.

Rinse in distilled water.[1]

Dehydration and Mounting:

Differentiate the cresyl violet stain in 95% ethyl alcohol for 5 minutes (monitor

microscopically).[1]

Dehydrate in 100% ethyl alcohol (2 changes of 5 minutes each).[1]

Clear in xylene (2 changes of 5 minutes each).[1]

Mount with a resinous mounting medium.[1]

Staining Procedure for Frozen Sections
For frozen sections, an initial de-fatting step may be necessary.[1] Place the sections in a 1:1

mixture of alcohol and chloroform for a few hours to overnight, then hydrate back to 95% ethyl

alcohol before proceeding with the staining protocol.[1] The staining time in the Luxol Fast Blue

solution should not exceed 16 hours.[1][2]

Expected Results
Myelin: Blue to green[1][2]

Neurons (Nissl Substance): Violet[1][2]
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Neuropil: Pink to faint purple[3]

Signaling Pathways and Experimental Workflows
Luxol Fast Blue Staining Workflow

Start: Paraffin-Embedded
Brain Tissue Section

Deparaffinization & Hydration
(Xylene, Alcohols, Water)

Luxol Fast Blue Staining
(0.1% LFB, 56-60°C, Overnight)

Rinse
(95% Ethanol, Distilled Water)

Differentiation
(0.05% Lithium Carbonate,

70% Ethanol)

Microscopic Check
(Gray vs. White Matter)

Repeat Differentiation

Incomplete

Counterstaining
(0.1% Cresyl Violet)

Differentiation
Complete

Rinse
(Distilled Water)

Dehydration & Clearing
(Alcohols, Xylene)

Mount Coverslip

End: Stained Slide for
Microscopic Analysis
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Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the Luxol Fast Blue staining protocol for brain

tissue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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